4-(5-amino-1H-pyrazol-1-yl)benzonitrile
Overview
Description
“4-(5-amino-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1152964-72-1 . It has a molecular weight of 184.2 and its IUPAC name is 4-(5-amino-1H-pyrazol-1-yl)benzonitrile . It is a versatile material used in scientific research.
Molecular Structure Analysis
The InChI code for “4-(5-amino-1H-pyrazol-1-yl)benzonitrile” is 1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 . This indicates that the compound has a pyrazole ring attached to a benzonitrile group.Physical And Chemical Properties Analysis
“4-(5-amino-1H-pyrazol-1-yl)benzonitrile” is a powder at room temperature . The compound’s storage temperature is normal .Scientific Research Applications
Anti-Inflammatory and Antimicrobial Applications
In vitro and Molecular Docking Studies of Anti-inflammatory Scaffold : A series of compounds related to "4-(5-amino-1H-pyrazol-1-yl)benzonitrile" were synthesized and evaluated for their in-vitro anti-inflammatory activities. One compound exhibited significant anti-inflammatory property, potentially acting as inhibitors of Human Peroxiredoxin 5 and Tyrosine kinase receptor in treating inflammation-related illnesses (Bharathi & Santhi, 2020).
Facile Synthesis and Antimicrobial Activities : Novel derivatives were synthesized and characterized, evaluated as antimicrobial agents. This study demonstrates the potential of these compounds in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).
Spectroscopy and Molecular Structure Studies
- Combined Experimental and Theoretical Studies : Research on the synthesis, molecular structure, and spectroscopic properties of pyrazole compounds provides insights into their molecular architecture and optoelectronic properties, relevant for material science applications (Bharathi & Santhi, 2017).
Synthesis Methodology
- Green One Pot Solvent-Free Synthesis : This study presents a solvent-free method for synthesizing Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, showcasing an environmentally friendly approach to chemical synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Antioxidant and Antitumor Activities
- Synthesis, Antioxidant, and Antitumor Evaluation : Certain new N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their antioxidant and antitumor activities, indicating the potential of these compounds in therapeutic applications (Hamama et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-(5-aminopyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXQZRBIMFECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-amino-1H-pyrazol-1-yl)benzonitrile | |
CAS RN |
1152964-72-1 | |
Record name | 4-(5-amino-1H-pyrazol-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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